molecular formula C21H19ClN4O5S2 B2368158 Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 391874-52-5

Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2368158
CAS No.: 391874-52-5
M. Wt: 506.98
InChI Key: BGTLUQBFRPUBFP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H19ClN4O5S2 and its molecular weight is 506.98. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Agents and Antitumor Activities

A study by Almasirad et al. (2016) revealed that novel 1,3,4-thiadiazole derivatives bearing an amide moiety exhibited in vitro antitumor activities against human tumor cell lines, including HL-60, SKOV-3, and MOLT-4. One compound in particular showed a significant inhibitory effect on SKOV-3 cells, suggesting that these derivatives could be promising candidates for cancer therapy due to their cytotoxic activities via apoptosis (Almasirad et al., 2016).

Antimicrobial Agents

Another research avenue involves the synthesis and characterization of thiadiazole derivatives as antimicrobial agents. Desai et al. (2007) synthesized new quinazoline compounds that showed potential antibacterial and antifungal activities against various microbial strains. This indicates that thiadiazole derivatives can serve as bases for developing new antimicrobial agents, highlighting their versatility and potential in addressing antibiotic resistance (Desai, P. N. Shihora, & D. Moradia, 2007).

Antimicrobial and Antifungal Activities

Sah et al. (2014) reported on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against bacterial and fungal strains. The study demonstrates the utility of thiadiazole derivatives in developing compounds with potential application in controlling microbial infections (Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).

Encapsulation in Zeolite Y for Catalysis

Ghorbanloo and Ali Maleki Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficacy as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study not only highlights the potential of thiadiazole derivatives in catalysis but also introduces an innovative approach to enhance the reusability and efficiency of catalysts in organic reactions (Ghorbanloo & Ali Maleki Alamooti, 2017).

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(5-chloro-2-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O5S2/c1-3-31-19(29)12-4-7-14(8-5-12)23-17(27)11-32-21-26-25-20(33-21)24-18(28)15-10-13(22)6-9-16(15)30-2/h4-10H,3,11H2,1-2H3,(H,23,27)(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTLUQBFRPUBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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